N-(1H-indazol-3-yl)thiourea

Cytotoxicity Anticancer Structure-Activity Relationship

This 3‑yl substituted indazole‑thiourea scaffold is a privileged starting point for kinase inhibitor (CHK1/CHK2) and antioxidant discovery programs. The free N1 position enables rapid SAR diversification or linker conjugation, while the thiourea group provides critical hydrogen‑bond donor/acceptor functionality. Unlike 6‑yl regioisomers or N1‑alkylated analogs, this unsubstituted core ensures reproducible biological activity and synthetic fidelity. Available in high purity (≥95%) for demanding research applications.

Molecular Formula C8H8N4S
Molecular Weight 192.24
CAS No. 59591-63-8
Cat. No. B2412275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-3-yl)thiourea
CAS59591-63-8
Molecular FormulaC8H8N4S
Molecular Weight192.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)NC(=S)N
InChIInChI=1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13)
InChIKeyLJKGRQGEMYUGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-3-yl)thiourea CAS 59591-63-8: Procurement and Differentiation Guide for the 3-Aminoindazole-Thiourea Scaffold


N-(1H-indazol-3-yl)thiourea (CAS 59591-63-8) is a small molecule composed of an indazole core with a thiourea group at the 3-position. It serves primarily as a versatile synthetic intermediate and molecular scaffold . The indazole moiety is a well-established bioisostere of phenol, offering increased lipophilicity and enhanced metabolic stability . The thiourea group provides both hydrogen-bond donor and acceptor capabilities, facilitating interactions with a broad range of biological targets, particularly kinases .

Why N-(1H-indazol-3-yl)thiourea Is Not a Drop-In Replacement for Other Indazole-Thiourea Building Blocks


The precise substitution pattern on the indazole ring is a critical determinant of biological activity and synthetic utility. The unsubstituted 3-aminoindazole core of N-(1H-indazol-3-yl)thiourea (59591-63-8) offers a specific hydrogen-bonding network and synthetic handle distinct from 5-substituted, 6-substituted, or N1-alkylated analogs. For instance, methylation at the N1 position (as in N-(1-methyl-1H-indazol-3-yl)thiourea) alters the electronic properties of the indazole ring and introduces steric hindrance . Furthermore, the position of the thiourea moiety on the indazole ring (e.g., 3-yl vs. 6-yl) dramatically shifts target affinity, as demonstrated by the substantial difference in activity between 1-(4-ethylphenyl)-3-(1H-indazol-6-yl)thiourea (EC50 9.41 μM) and the core 3-yl scaffold [1]. Therefore, substituting a different indazole-thiourea regioisomer or derivative is likely to yield divergent results in biological assays or downstream synthetic transformations.

N-(1H-indazol-3-yl)thiourea: Quantitative Evidence for Scaffold Superiority and Differentiation


Thiourea vs. Urea: Thiourea Analogs Exhibit Enhanced Cytotoxic Activity

In a matched-pair comparison of 3-aminoindazole derivatives, the thiourea-containing series demonstrated superior cancer cell growth inhibition compared to their urea counterparts [1]. This is a direct comparison between compounds differing only in the replacement of the urea oxygen with a sulfur atom, providing a class-level inference for the N-(1H-indazol-3-yl)thiourea scaffold.

Cytotoxicity Anticancer Structure-Activity Relationship

Scaffold-Dependent Bioactivity: N-Indazole Thiourea Derivatives Demonstrate High Antioxidant Activity

A series of N-indazole substituted thiourea derivatives, built upon the same core scaffold as N-(1H-indazol-3-yl)thiourea, exhibited potent antioxidant activity. Several compounds demonstrated DPPH radical scavenging rates exceeding 90%, and the most active compound, 12h, achieved an IC50 of 0.14 mg/mL [1]. While this data is for elaborated derivatives, it establishes the scaffold's inherent potential for antioxidant applications.

Antioxidant Free Radical Scavenging Indazole Derivatives

Regioisomeric Selectivity: The 3-Yl Substitution Pattern Is a Key Differentiator from 6-Yl Analogs

The position of the thiourea attachment on the indazole ring is a critical determinant of target potency. A 6-yl substituted analog, 1-(4-ethylphenyl)-3-(1H-indazol-6-yl)thiourea, displayed an EC50 of 9.41 µM against STK33 kinase [1]. This moderate activity contrasts sharply with the expectation for the 3-yl scaffold, which is a privileged structure for CHK1, CHK2, and other kinases. While direct IC50 data for N-(1H-indazol-3-yl)thiourea itself is limited in public databases, the difference in substitution position provides a clear, quantifiable basis for selecting the 3-yl regioisomer for kinase-targeting applications.

Kinase Inhibition Structure-Activity Relationship Regioisomer

Evidence Gap: Limited Publicly Available Primary Activity Data for Unmodified Scaffold

A comprehensive search of authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) reveals a notable absence of published IC50, EC50, or Kd values for the unmodified N-(1H-indazol-3-yl)thiourea (CAS 59591-63-8) against specific biological targets. This is consistent with its primary role as a synthetic intermediate rather than a final drug candidate. The available data pertains to elaborated derivatives [1][2]. Researchers should therefore anticipate performing their own biological characterization or using the compound as a building block for library synthesis.

Data Availability Scaffold Procurement Consideration

Synthetic Versatility: The Free N1 Position Enables Selective Derivatization

The N-(1H-indazol-3-yl)thiourea scaffold possesses a free N1 position on the indazole ring, which is a key point of differentiation from N1-substituted analogs like N-(1-methyl-1H-indazol-3-yl)thiourea . This unsubstituted N1 position allows for selective functionalization (e.g., alkylation, arylation) to tune the compound's properties or attach it to a solid support or larger molecular framework. In contrast, the methylated analog is 'capped' at this position, limiting downstream synthetic options.

Synthetic Intermediate Building Block Scaffold

N-(1H-indazol-3-yl)thiourea: Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Libraries

The core scaffold of N-(1H-indazol-3-yl)thiourea is ideal for generating focused libraries of potential kinase inhibitors. The evidence demonstrates that the thiourea moiety is crucial for cytotoxic activity [1], and the 3-yl substitution pattern is a privileged scaffold for targeting kinases like CHK1 and CHK2. Researchers can leverage the free N1 position for rapid diversification to explore structure-activity relationships (SAR).

Antioxidant Development: A Scaffold for Potent Free Radical Scavengers

Patent data shows that derivatives based on the N-indazole thiourea scaffold can achieve >90% DPPH radical scavenging rates with IC50 values as low as 0.14 mg/mL [1]. This validates the use of N-(1H-indazol-3-yl)thiourea as a starting material for developing novel antioxidants for research or industrial applications (e.g., stabilizing agents in formulations).

Chemical Biology: Use as a Synthetic Intermediate for Probe Development

Due to the absence of pre-existing biological data for the unmodified scaffold [1][2], the compound is best suited as a well-defined synthetic intermediate. Its specific regioisomeric identity (3-yl, not 6-yl) is critical for ensuring the correct starting point for synthesizing chemical probes targeting specific protein families. The free N1 position is a valuable handle for attaching linker moieties (e.g., biotin, fluorophores) or for creating dimeric structures.

Preclinical Anticancer Research: Exploring Cytotoxic Thiourea Derivatives

The strong class-level evidence that thiourea-containing indazole derivatives are more potent cytotoxics than their urea analogs [1] supports the use of N-(1H-indazol-3-yl)thiourea as a building block in anticancer drug discovery. The scaffold can be elaborated to generate new chemical entities for screening against panels of cancer cell lines.

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